molecular formula C19H21N5O B12454271 2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol

2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol

Cat. No.: B12454271
M. Wt: 335.4 g/mol
InChI Key: IJBYBGXTPBXYAI-UHFFFAOYSA-N
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Description

2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom This compound is notable for its unique structure, which includes a tetrazole ring, a phenol group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol typically involves the condensation of an aldehyde with an amine, followed by cyclization to form the tetrazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol is unique due to the presence of the tetrazole ring, which imparts additional stability and reactivity.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

2-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yliminomethyl]phenol

InChI

InChI=1S/C19H21N5O/c1-13-8-7-9-14(2)17(13)24-18(21-22-23-24)19(3,4)20-12-15-10-5-6-11-16(15)25/h5-12,25H,1-4H3

InChI Key

IJBYBGXTPBXYAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)(C)N=CC3=CC=CC=C3O

Origin of Product

United States

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